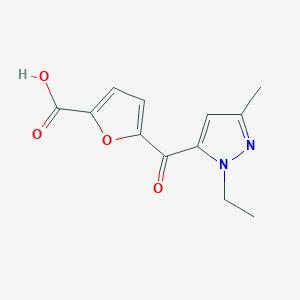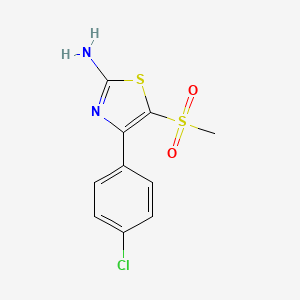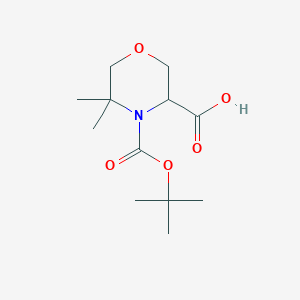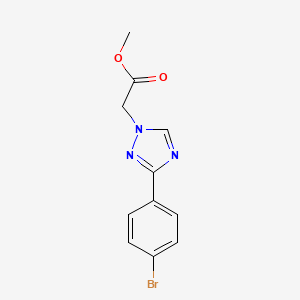
Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,4-triazole ring substituted with a 4-bromophenyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their esters.
Introduction of the 4-bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring and the ester group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the triazole ring or the ester group.
Reduction: Reduced forms of the triazole ring or the ester group.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for its potential as a therapeutic agent.
Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong interactions with metal ions and other biomolecules, which can influence its biological activity.
相似化合物的比较
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: This compound lacks the triazole ring but has a similar phenyl and ester group.
1,2,4-Triazole derivatives: Compounds with different substituents on the triazole ring.
Bromophenyl derivatives: Compounds with bromine-substituted phenyl rings.
Uniqueness
Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the combination of the triazole ring and the 4-bromophenyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the triazole ring enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
methyl 2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI 键 |
QREYOPDZRFDTIJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



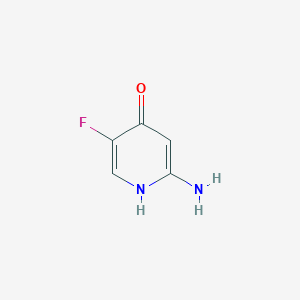
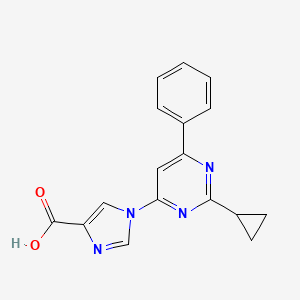
![2-Cyclopropyl-3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056496.png)
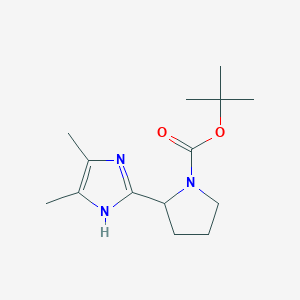
![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
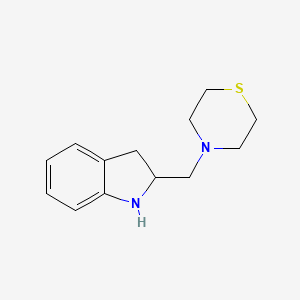
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
